3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

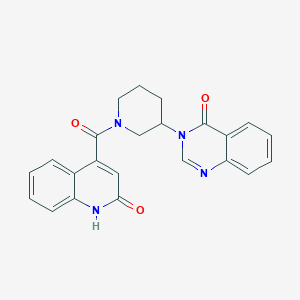

3-(1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidine ring at position 3 of the quinazolinone core, further substituted with a 2-hydroxyquinoline-4-carbonyl group.

Properties

IUPAC Name |

3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-21-12-18(16-7-1-4-10-20(16)25-21)22(29)26-11-5-6-15(13-26)27-14-24-19-9-3-2-8-17(19)23(27)30/h1-4,7-10,12,14-15H,5-6,11,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFMMWLIBQAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a hybrid molecule that incorporates elements from both quinoline and quinazolinone structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is . The structure features a quinazolinone core linked to a piperidine ring and a hydroxylated quinoline moiety, which may contribute to its biological efficacy.

Biological Activity Overview

Research has indicated that derivatives of quinoline and quinazolinone exhibit various biological activities, including:

- Anticancer Activity : Many studies have evaluated the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Quinoline derivatives have been reported to inhibit nitric oxide production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Disruption of bacterial cell walls |

Case Studies and Research Findings

-

Anticancer Studies :

A study evaluating the cytotoxicity of various quinazolinone derivatives demonstrated that certain compounds induced significant cell death in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of apoptotic pathways, suggesting that the compound may share similar properties due to its structural features . -

Anti-inflammatory Research :

Research on related quinoline derivatives indicated their ability to reduce inflammation by inhibiting nitric oxide synthase (iNOS) and COX-2 expression in LPS-induced RAW 264.7 cells. This suggests that the compound could potentially exhibit similar anti-inflammatory effects, contributing to its therapeutic profile . -

Antimicrobial Activity :

A comparative study on various heterocyclic compounds highlighted the antimicrobial properties of quinazolinone derivatives against several pathogenic bacteria. The mechanism involved the disruption of bacterial cell wall synthesis, which could be relevant for the compound .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The presence of the quinazolinone scaffold is known to facilitate interactions with proteins involved in apoptotic signaling pathways.

- COX Inhibition : The hydroxyl group on the quinoline moiety may enhance binding affinity to COX enzymes, leading to reduced inflammatory mediators.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its role as a potential therapeutic agent. Research has highlighted its interaction with specific biological targets, which may lead to the development of novel treatments for various diseases.

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. It has been shown to exhibit inhibitory effects on mutant KRAS proteins, particularly the G12C variant, which is prevalent in several cancers such as lung cancer. The compound's structure allows it to modulate the activity of this protein, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research indicates that derivatives of quinazolinone compounds may possess neuroprotective properties. The ability of 3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one to interact with neuroreceptors suggests potential applications in treating neurodegenerative diseases .

Case Studies and Experimental Evidence

Several studies have explored the efficacy of this compound and its derivatives:

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of cancer cell lines expressing mutant KRAS proteins. These studies provide a foundation for further exploration into its therapeutic potential.

In Vivo Studies

Animal model studies are essential to validate the findings from in vitro research. Preliminary results indicate that administration of this compound can reduce tumor size and improve survival rates in models of KRAS-driven cancers.

Comparison with Similar Compounds

Piperidine-Substituted Quinazolinones

Key Insight: Piperidine substitutions improve pharmacokinetic properties (e.g., solubility) and enable interactions with hydrophobic binding pockets. The 2-hydroxyquinoline moiety in the target compound may confer unique chelation-dependent activity, unlike simpler piperidine analogs.

Aromatic/Substituted Side Chains

Key Insight: Electron-withdrawing groups (e.g., halogens) and extended aromatic systems enhance bioactivity by improving target affinity and metabolic stability. The target compound’s quinoline group may similarly optimize interactions with DNA or enzyme active sites.

Sulfur-Containing Derivatives

Key Insight: Sulfur-containing groups (thioethers, thioxo) improve enzyme inhibition via covalent or hydrophobic interactions. The target compound lacks sulfur but may compensate with quinoline’s π-π stacking capability.

Structural-Activity Relationship (SAR) Trends

Position 3 Substitutions: Piperidine or hydroxy-substituted rings (e.g., hydroxycyclohexyl ) enhance solubility and receptor binding. Bulky groups (e.g., quinoline-4-carbonyl) may restrict conformational flexibility but improve selectivity.

Position 2 Substitutions: Halogenated aryl groups (e.g., 4-iodophenoxy ) increase antimicrobial activity. Thioethers optimize enzyme inhibition .

Quinoline Hybridization: Quinoline’s planar structure and metal-chelating properties are absent in most analogs but could position the target compound for DNA intercalation or protease inhibition.

Q & A

Q. What are the most reliable synthetic routes for 3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?

The synthesis of quinazolinone derivatives typically involves multi-step pathways. For example, alkylation of quinazolinone cores with functionalized intermediates (e.g., 3-halo-1-phenylpropan-1-one) is a common approach, but this method often requires metal catalysts (e.g., copper) and prolonged reaction times, leading to scalability challenges . Alternative routes using phase transfer catalysts (PTCs) have improved reaction rates and yields by enhancing interfacial interactions in heterogeneous systems . However, these methods may still require intermediate purification, which complicates large-scale production.

Q. How can structural characterization of this compound be systematically validated?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity of substituents on the quinazolinone and piperidine rings.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (expected ~400–450 g/mol range).

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly in the piperidine moiety .

- Infrared Spectroscopy (IR) : To identify functional groups like the 2-hydroxyquinoline carbonyl (C=O stretch ~1650–1700 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

Quinazolinones with piperidine and hydroxyquinoline moieties exhibit broad activity, including:

- Anticancer potential : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .

- Antimicrobial effects : Disruption of bacterial cell wall synthesis enzymes .

- Anti-inflammatory properties : Modulation of NF-κB and AP-1 signaling pathways . Initial assays should prioritize cytotoxicity profiling (e.g., IC₅₀ in MCF-7 or HeLa cells) and selectivity indices against healthy cell lines .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) guide the optimization of this compound’s bioactivity?

DFT studies can predict:

- Electrophilic reactivity : The 2-hydroxyquinoline carbonyl group acts as an electron-deficient site, facilitating nucleophilic attacks in target binding .

- Regioselectivity : Substituents on the piperidine ring influence steric hindrance, affecting interactions with hydrophobic enzyme pockets .

- Tautomerization : The quinazolin-4(3H)-one core may exist in keto-enol forms, altering binding affinities . Computational docking (e.g., AutoDock Vina) against validated targets (e.g., PARP-1 or COX-2) can prioritize synthetic analogs .

Q. What strategies resolve contradictions in biological data across different assay systems?

Discrepancies often arise from:

- Solubility variations : Lipophilic quinazolinones may aggregate in aqueous media, reducing apparent activity. Use DMSO concentrations ≤0.1% to mitigate artifacts .

- Metabolic stability : Hepatic microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways .

- Cell line heterogeneity : Compare activity in isogenic lines (e.g., EGFR-mutant vs. wild-type) to isolate mechanism-specific effects .

Q. How can the pharmacokinetic profile of this compound be enhanced without compromising efficacy?

Optimization strategies include:

- Prodrug design : Mask the 2-hydroxy group with acetyl or phosphate esters to improve oral bioavailability .

- Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for CNS targets .

- Metabolic blocking : Introduce fluorine substituents at vulnerable sites (e.g., para to the quinoline carbonyl) to retard oxidative metabolism .

Methodological Considerations

Q. What experimental controls are critical for validating target engagement in cellular assays?

- Negative controls : Use structurally similar but inactive analogs (e.g., 3-(unsubstituted piperidinyl)quinazolin-4(3H)-one) to rule off-target effects.

- Positive controls : Reference inhibitors (e.g., gefitinib for EGFR kinase assays) .

- Orthogonal assays : Combine Western blotting (target phosphorylation status) with fluorescence polarization (direct binding) .

Q. Which in silico tools are most effective for predicting drug-likeness?

- SwissADME : Evaluates Lipinski’s Rule of Five compliance; quinazolinones often score well due to moderate logP (2–4) and molecular weight (<500 Da) .

- ProtoPedia-2 : Predicts cytochrome P450 interactions, highlighting potential drug-drug interactions .

- Molinspiration : Assesses bioavailability scores, prioritizing analogs with >0.55 for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.